molecular formula C24H34N2O4S B12360671 [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate

Cat. No.: B12360671
M. Wt: 446.6 g/mol
InChI Key: RGZOULIXSMVNPH-CJHVOOJISA-N
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Description

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate is a complex organic compound with a unique structure that includes a thiazole ring, multiple double bonds, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate involves multiple steps, including the formation of the thiazole ring, the introduction of the hexa-2,5-dienyl group, and the final acetylation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds and other functional groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate can be compared with other similar compounds, such as:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Acetate esters: Compounds with acetate groups attached to different molecular backbones.

    Diene compounds: Molecules with multiple double bonds in their structure.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate

InChI

InChI=1S/C24H34N2O4S/c1-7-8-9-10-13-20-17-31-22(26-20)24(4,5)21(30-19(3)27)14-11-12-18(2)15-16-25-23(28)29-6/h7,9-12,17,21H,1-2,8,13-16H2,3-6H3,(H,25,28)/b10-9-,12-11-/t21-/m0/s1

InChI Key

RGZOULIXSMVNPH-CJHVOOJISA-N

Isomeric SMILES

CC(=O)O[C@@H](C/C=C\C(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)C/C=C\CC=C

Canonical SMILES

CC(=O)OC(CC=CC(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)CC=CCC=C

Origin of Product

United States

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